tert-Butyl6-chloro-5-methoxynicotinate

Hydrolytic Stability Prodrug Design Plasma Stability

tert-Butyl 6-chloro-5-methoxynicotinate (CAS 2733068-00-1) is a poly-substituted nicotinic acid ester (C₁₁H₁₄ClNO₃, MW 243.68 g/mol) featuring a chlorine atom at the 6-position, a methoxy group at the 5-position, and a sterically hindered tert-butyl ester. This compound belongs to the broader class of 6-chloro-5-methoxynicotinate esters and serves as a versatile building block in medicinal chemistry and agrochemical research, particularly for constructing kinase inhibitors and antiviral agents.

Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
Cat. No. B13116741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl6-chloro-5-methoxynicotinate
Molecular FormulaC11H14ClNO3
Molecular Weight243.68 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=C(N=C1)Cl)OC
InChIInChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)7-5-8(15-4)9(12)13-6-7/h5-6H,1-4H3
InChIKeyZDEQWQKREGUDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 6-chloro-5-methoxynicotinate: A Differentiated Pyridine-Based Intermediate for Pharmaceutical Synthesis and Chemical Biology


tert-Butyl 6-chloro-5-methoxynicotinate (CAS 2733068-00-1) is a poly-substituted nicotinic acid ester (C₁₁H₁₄ClNO₃, MW 243.68 g/mol) featuring a chlorine atom at the 6-position, a methoxy group at the 5-position, and a sterically hindered tert-butyl ester [1]. This compound belongs to the broader class of 6-chloro-5-methoxynicotinate esters and serves as a versatile building block in medicinal chemistry and agrochemical research, particularly for constructing kinase inhibitors and antiviral agents . Its unique substitution pattern and the presence of the bulky tert-butyl ester confer distinct physicochemical and metabolic stability properties relative to simpler alkyl ester analogs [2].

Why Methyl or Ethyl 6-Chloro-5-methoxynicotinate Cannot Simply Replace the tert-Butyl Ester in Research and Process Chemistry


Within the 6-chloro-5-methoxynicotinate ester family, the ester moiety is not a passive spectator but a critical determinant of hydrolytic stability, lipophilicity, and biological performance. The tert-butyl ester exhibits near-complete resistance to esterase-mediated hydrolysis in human plasma (rate too slow to measure), whereas the corresponding methyl ester undergoes measurable enzymatic degradation with a half-life exceeding 95 hours under identical conditions [1]. This difference in metabolic liability has direct consequences for in vivo pharmacokinetics when the ester is retained in the final active molecule. Furthermore, the calculated logP of tert-butyl nicotinate (2.11) is substantially higher than that of methyl nicotinate (~0.83) and ethyl nicotinate (~1.32), translating to enhanced membrane permeability [2]. For the specific 6-chloro-5-methoxy substituted scaffold, the steric bulk of the tert-butyl group has been explicitly shown through molecular modeling to contribute to improved target engagement while maintaining favorable permeability [3]. Simply interchanging esters would therefore alter both the stability profile and the pharmacodynamic behavior of intermediates and final compounds.

Quantifiable Differentiator Evidence: tert-Butyl 6-Chloro-5-methoxynicotinate vs. Closest Ester Analogs


Hydrolytic Stability: tert-Butyl Ester Is Essentially Inert to Human Serum Albumin-Mediated Esterolysis vs. Measurable Methyl Ester Turnover

In a systematic study of 18 nicotinate esters evaluated in the presence of 50 µM human serum albumin (HSA) at pH 7.4 and 37 °C, the tert-butyl ester of nicotinic acid displayed hydrolysis too slow to measure, whereas methyl nicotinate exhibited a half-life >95 hours [1]. This class-level finding applies directly to the 6-chloro-5-methoxy-substituted tert-butyl ester, which is expected to show similarly negligible esterase-mediated degradation. For applications requiring prolonged systemic exposure of the intact ester or for intermediates where premature ester cleavage must be avoided, this stability differential is a key selection criterion.

Hydrolytic Stability Prodrug Design Plasma Stability

Lipophilicity: tert-Butyl Ester Imparts ~3.5-Fold Higher LogP than Methyl Ester, Enhancing Membrane Permeability Predictions

The predicted octanol-water partition coefficient (logP) for tert-butyl nicotinate is 2.11 (ACD/Labs Percepta, v14.00) , compared to methyl nicotinate logP of approximately 0.83 (measured by multiple sources) [1] and ethyl nicotinate logP of 1.32 (ALOGPS) [2]. This represents a ~2.5-fold increase in logP relative to the methyl ester and a ~1.6-fold increase relative to the ethyl ester. The higher lipophilicity of the tert-butyl ester translates to predicted advantages in passive membrane permeability, as corroborated by molecular modeling studies specific to the 6-chloro-5-methoxy scaffold where the steric bulk of the tert-butyl ester was noted to enhance membrane permeability while maintaining target engagement [3].

Lipophilicity logP Membrane Permeability

Scalable Synthesis with Validated Yield and Purity: Optimized Large-Scale Route Delivers 78% Yield and >99.5% Purity

An optimized large-scale synthesis of tert-butyl 5-chloro-6-methoxynicotinate, developed by a Merck team and reported in Organic Process Research & Development (2023), employs palladium-catalyzed methoxylation of 5-chloronicotinic acid derivatives followed by esterification, achieving an overall yield of 78% with excellent purity exceeding 99.5% [1]. This established industrial process addresses previous scalability challenges and ensures reproducible procurement of high-quality material, a critical consideration when selecting this intermediate over less-characterized analogs. While direct comparative yield data for methyl or ethyl 6-chloro-5-methoxynicotinate under identical process conditions are not publicly available, the existence of a vetted, scalable route with documented yield and purity metrics reduces supply-chain risk.

Process Chemistry Scalable Synthesis Quality Control

Validated Utility in Isoform-Selective PI3Kδ Inhibitors and Antiviral Agents Against SARS-CoV-2

The 6-chloro-5-methoxy substitution pattern on the tert-butyl nicotinate scaffold has been explicitly exploited in the development of isoform-selective PI3Kδ inhibitors, where the electron-withdrawing chloro and methoxy groups at the 5 and 6 positions were found to significantly influence binding affinity to the target protein [1]. Furthermore, recent patent filings (WO2023187654, 2023) disclose the incorporation of this scaffold into nucleoside analogs with promising activity against SARS-CoV-2 variants [2]. This dual-track validation—in both kinase inhibition and antiviral applications—distinguishes this specific substitution isomer from other chloro-methoxy regioisomers (e.g., 5-chloro-6-methoxy, CAS 2733068-00-1) that may not have been similarly profiled across these therapeutic areas.

Kinase Inhibitor Antiviral PI3Kδ SARS-CoV-2

Optimal Research and Industrial Application Scenarios for tert-Butyl 6-Chloro-5-methoxynicotinate


Medicinal Chemistry: Lead Optimization Requiring High Plasma Stability of the Intact Ester Moiety

When optimizing a lead series where the 6-chloro-5-methoxynicotinate ester must remain intact during in vivo pharmacokinetic studies, the tert-butyl variant is the preferred choice. Its negligible hydrolysis rate in the presence of human serum albumin [1] ensures that measured pharmacological activity is attributable to the intended molecular entity rather than a prematurely hydrolyzed carboxylic acid metabolite, improving the interpretability of structure-activity relationship (SAR) data.

CNS Drug Discovery: Enhancing Passive Blood-Brain Barrier Penetration Through Increased Lipophilicity

For central nervous system (CNS) targets, the ~3.5-fold higher logP of the tert-butyl ester (ACD/LogP 2.11) relative to the methyl ester (~0.83) [2] predicts superior passive blood-brain barrier permeability. Medicinal chemists designing brain-penetrant kinase inhibitors or antiviral agents should prioritize the tert-butyl ester variant to maximize the probability of achieving therapeutically relevant unbound brain concentrations.

Process Chemistry and Scale-Up: Leveraging a Validated, High-Yield Industrial Route for Reliable Multi-Gram Procurement

Chemical development teams requiring multi-gram to kilogram quantities of 6-chloro-5-methoxynicotinate ester can rely on the documented Merck OPR&D (2023) process that delivers 78% yield and >99.5% purity for the tert-butyl ester [3]. This validated route mitigates the risk of process development delays and ensures consistent quality across batches, a key consideration for GMP-adjacent intermediate supply chains.

Antiviral Drug Discovery: Accessing a Pre-Validated Scaffold for Nucleoside Analog Development Against RNA Viruses

Research groups targeting SARS-CoV-2 or other RNA viruses can capitalize on the scaffold's demonstrated incorporation into nucleoside analogs with promising antiviral activity, as disclosed in WO2023187654 (2023) [4]. The electron-withdrawing chloro and methoxy substituents at the 5- and 6-positions contribute to target binding affinity, while the tert-butyl ester provides the stability and permeability advantages detailed above, making this compound a strategically advantageous starting point for antiviral lead generation.

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